2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

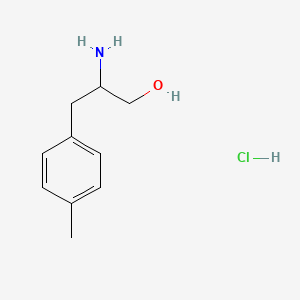

The systematic nomenclature of 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The IUPAC name for this compound is 2-amino-3-(4-methylphenyl)-1-propanol hydrochloride, which accurately describes the molecular architecture and functional group positioning. This nomenclature system prioritizes the primary alcohol functionality as the principal functional group, with the propane chain serving as the parent hydrocarbon framework.

The numbering system begins with the carbon atom bearing the primary hydroxyl group, designated as carbon-1, which establishes the positional relationships for subsequent substituents. The amino group occupies the second carbon position, while the aromatic substitution occurs at the third carbon of the propane backbone. The aromatic component features a para-methylated benzene ring, specifically identified as 4-methylphenyl, indicating the methyl substituent's position relative to the point of attachment to the aliphatic chain.

Alternative naming conventions may refer to this compound using different systematic approaches, including the designation as a substituted phenylpropanolamine derivative. The Chemical Abstracts Service registry number 1380002-76-5 provides a unique identifier for this specific molecular entity. The hydrochloride designation indicates the formation of a salt between the basic amino group and hydrochloric acid, resulting in a protonated ammonium species paired with a chloride anion.

Molecular Formula and Stoichiometric Composition

The molecular formula of 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride is C₁₀H₁₆ClNO, reflecting the complete stoichiometric composition including the hydrochloride salt formation. This formula represents the empirical composition of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom per molecular unit. The molecular weight of this compound is precisely 201.69 grams per mole, as determined through accurate mass spectrometric analysis and confirmed by multiple independent sources.

The base compound, prior to salt formation, possesses the molecular formula C₁₀H₁₅NO with a molecular weight of 165.23 grams per mole. The addition of hydrochloric acid to form the hydrochloride salt contributes an additional 36.46 grams per mole to the total molecular weight. This salt formation process involves the protonation of the amino group by hydrochloric acid, creating an ionic association that significantly alters the compound's physical properties, particularly its solubility characteristics and crystalline behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Base Compound Formula | C₁₀H₁₅NO |

| Base Compound Weight | 165.23 g/mol |

| Hydrochloride Addition | 36.46 g/mol |

| CAS Registry Number | 1380002-76-5 |

The stoichiometric analysis reveals a relatively high hydrogen-to-carbon ratio characteristic of aliphatic amino alcohols, while the presence of the aromatic ring system contributes to the overall molecular stability and spectroscopic properties. The single nitrogen atom provides the basic functionality responsible for salt formation, while the oxygen atom participates in hydrogen bonding interactions that influence the compound's physical behavior and crystalline structure.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic characterization of 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride relies on multiple analytical techniques to confirm structural integrity and molecular arrangement. The International Chemical Identifier (InChI) code for this compound is 1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H, providing a standardized representation of the molecular connectivity and stereochemical features. The corresponding InChI Key MHWWVRGBLDLMQZ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and structural verification.

Infrared spectroscopy analysis of amino alcohol compounds typically reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group in primary alcohols exhibits broad absorption in the 3200-3600 cm⁻¹ region, while primary and secondary amines display broad absorption patterns between 3300-3500 cm⁻¹. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ range, distinctly separated from aliphatic carbon-hydrogen stretches observed between 2850-2950 cm⁻¹. The presence of the hydrochloride salt may introduce additional complexity to the spectroscopic profile, particularly in the fingerprint region below 1500 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns. Proton nuclear magnetic resonance analysis of related methylphenylpropanol compounds demonstrates characteristic chemical shift patterns for aromatic protons appearing between 7.0-7.2 parts per million. The methylene protons adjacent to the aromatic ring typically resonate around 2.9 parts per million, while the hydroxyl-bearing carbon protons appear in the 3.6-3.7 parts per million range. The aromatic methyl substituent generates a singlet around 2.3 parts per million, providing definitive confirmation of the para-substitution pattern.

The Simplified Molecular Input Line Entry System representation for the base compound provides additional structural insight into the molecular connectivity. Mass spectrometric analysis confirms the molecular ion peak at m/z 201.69 for the hydrochloride salt, with characteristic fragmentation patterns revealing the loss of hydrochloric acid and subsequent breakdown of the organic framework. High-resolution mass spectrometry enables precise determination of the elemental composition and confirmation of the proposed molecular formula.

Crystallographic Analysis and Solid-State Configuration

The solid-state properties of 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride reflect the influence of intermolecular interactions and crystal packing arrangements characteristic of amino alcohol hydrochloride salts. The compound exists as a crystalline powder under standard laboratory conditions, with storage recommended at room temperature to maintain structural integrity. The physical form indicates well-defined crystalline organization resulting from specific molecular packing patterns and hydrogen bonding networks.

The presence of multiple hydrogen bonding donor and acceptor sites within the molecular structure significantly influences the solid-state configuration. The protonated amino group in the hydrochloride salt form can participate in ionic interactions with chloride anions, while the hydroxyl group provides additional hydrogen bonding capabilities. These intermolecular interactions contribute to the formation of extended three-dimensional networks that stabilize the crystalline structure and influence the compound's physical properties such as melting point, solubility, and thermal stability.

Crystallographic parameters for amino alcohol hydrochloride compounds typically reveal monoclinic or orthorhombic crystal systems, depending on the specific substitution pattern and molecular packing preferences. The methylphenyl substituent introduces steric considerations that affect the spatial arrangement of molecules within the crystal lattice. The aromatic ring system can participate in pi-pi stacking interactions with neighboring molecules, contributing additional stabilization to the overall crystal structure.

Properties

IUPAC Name |

2-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWWVRGBLDLMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Dehydrophenylalanine Intermediates

One of the most effective and widely reported methods for preparing chiral β-amino alcohols such as 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride involves the asymmetric hydrogenation of dehydrophenylalanine derivatives .

- The process starts with the synthesis of a dehydrophenylalanine intermediate via the Erlenmeyer reaction between benzaldehyde derivatives and N-acetyl glycine, followed by ring opening of the azlactone intermediate.

- Asymmetric hydrogenation is then performed using chiral catalysts such as DuPHOS or Noyori’s ruthenium catalyst under controlled hydrogen pressure (e.g., 30 psi) and temperature conditions to install the desired stereochemistry with high enantiomeric excess (>98% ee).

- Subsequent steps include esterification with methanolic hydrogen chloride and reduction with lithium aluminium hydride to yield the amino alcohol.

- The final hydrochloride salt is obtained by acidification with hydrochloric acid.

This approach yields high purity products with excellent stereochemical control, making it suitable for pharmaceutical applications.

Catalytic Hydrogenation of Amino Ketones

Another method involves the catalytic hydrogenation of amino ketones such as 3-methylamino-1-phenylpropanol precursors:

- Starting from acetophenone and paraformaldehyde, the amino ketone intermediate is formed.

- Hydrogenation is carried out under mild pressure (0.7 to 1.0 MPa) and controlled temperature (30–70 °C) with continuous hydrogen supply until the reaction completes.

- The resulting hydrochloride aqueous solution is basified (pH 11-12) with potassium hydroxide or sodium hydroxide, followed by extraction using ethyl acetate.

- The crude product is purified by recrystallization from hexanaphthene to yield 3-methylamino-1-phenylpropanol hydrochloride with yields ranging from 48% to 70% and purity between 93% and 98%.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

This method is notable for its scalability and relatively straightforward reaction conditions.

Functional Group Transformations via Tosylation and Cyclization

Additional synthetic strategies involve functionalization of β-amino alcohols via tosylation followed by cyclization to form morpholine derivatives:

- β-Amino alcohols are reacted with tosyl chloride in the presence of triethylamine at low temperature (0 °C) under inert atmosphere.

- The reaction mixture is worked up by aqueous quenching and organic extraction.

- The tosylated intermediates can be further transformed into cyclic morpholine derivatives by reaction with diphenylvinylsulfonium salts under controlled conditions.

- Purification is achieved by recrystallization or flash chromatography, yielding crystalline products with high purity.

Though this method is more common for derivatization, it provides insights into the chemical behavior of 2-amino-3-(4-methylphenyl)propan-1-ol derivatives and potential modifications.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield Range (%) | Purity Range (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation of Dehydrophenylalanine | Erlenmeyer reaction, azlactone ring opening, asymmetric hydrogenation, esterification, reduction | Hydrogen pressure ~30 psi, catalysts like DuPHOS, 65 °C | High (not specified) | >98 (ee) | Excellent (>98% ee) | High stereoselectivity, suitable for pharma |

| Catalytic Hydrogenation of Amino Ketones | Hydrogenation of amino ketone, basification, extraction, recrystallization | 0.7-1.0 MPa H2, 30-70 °C | 48-70 | 93-98 | Moderate to high | Scalable, straightforward |

| Tosylation and Cyclization | Tosylation with tosyl chloride, cyclization with sulfonium salts | 0 °C to RT, inert atmosphere | Not specified | High | Not stereoselective | Used for derivatization, not direct synthesis |

Research Findings and Notes

- The asymmetric hydrogenation route is preferred for obtaining enantiomerically pure 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride, critical for chiral drug synthesis.

- The catalytic hydrogenation method described in patents offers a practical approach with moderate to good yields and purity, suitable for industrial-scale production.

- Functional group manipulation via tosylation provides synthetic versatility but is more relevant for derivative synthesis rather than direct preparation of the hydrochloride salt.

- Control of pH during workup and choice of solvents (ethyl acetate, hexanaphthene) are crucial for maximizing yield and purity.

- Hydrogenation catalysts and conditions (pressure, temperature) significantly influence the stereochemical outcome and overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methylbenzaldehyde or 4-methylacetophenone.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride has been investigated for its potential as a therapeutic agent. Its biological activities include:

- Immunosuppressant Properties : It activates sphingosine-1-phosphate receptors (S1PRs), crucial for modulating immune responses .

- Antitumor Activity : The compound has shown efficacy against various cancer cell lines, indicating its potential in oncology .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <32 µg/mL |

| Escherichia coli | <64 µg/mL |

The compound's ability to inhibit biofilm formation enhances its therapeutic potential against resistant bacterial strains .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. By modulating immune responses through S1PR activation, it shows promise in treating conditions characterized by excessive inflammation .

Synthesis and Derivatives

2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride serves as a building block for synthesizing more complex molecules. Various synthetic routes can yield derivatives with modified biological activities.

Case Studies

Several case studies have elucidated the therapeutic potential of 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride:

Antimicrobial Efficacy

A study on clinical strains of Staphylococcus aureus demonstrated that the compound effectively inhibited growth and biofilm formation, suggesting its use as a novel antimicrobial agent.

Cancer Research

In experiments involving various cancer cell lines:

- HeLa (cervical cancer) : IC50 values ranged from 8.49 to 62.84 µg/mL.

- MCF-7 (breast cancer) : IC50 values ranged from 11.20 to 93.46 µg/mL.

- SKOV-3 (ovarian cancer) : IC50 values ranged from 7.87 to 70.53 µg/mL.

These findings indicate strong antiproliferative activity, supporting further investigation into its use as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Analogs with Aromatic Ring Modifications

Key Findings :

- Methoxy Substituents (OCH₃) : The 4-methoxy analog (CAS 344359-33-7) exhibits higher aqueous solubility due to the polar methoxy group, making it advantageous for formulations requiring rapid dissolution . The 3-methoxy isomer (CAS 106272-17-7) may show divergent reactivity in electrophilic substitution reactions due to meta-directing effects.

- Fluorine Substituents (F) : Fluorine at the para position (e.g., CAS 1213160-13-4) enhances metabolic stability by resisting oxidative degradation. The R-enantiomer (CAS 2102410-90-0) demonstrates distinct biological activity, as seen in enantiomer-selective drug candidates .

- Bulkier Groups (tBu) : The tert-butyl analog (CAS 144600-09-9) increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration but reducing solubility .

Stereochemical Variations

Key Findings :

- Enantiomers exhibit divergent pharmacological profiles. For instance, the S-configuration in CAS 1213160-13-4 aligns with β-adrenergic receptor antagonists, while the R-form (CAS 2102410-90-0) may preferentially bind serotonin receptors .

- Benzyloxy-protected analogs (e.g., BLD Pharm’s BD316740) are utilized in multi-step syntheses to prevent premature deactivation of reactive amine groups .

Backbone and Functional Group Modifications

Table 3: Derivatives with Aliphatic Chain Variations

Key Findings :

- Thioether-containing analogs (e.g., CAS 6297-53-6) exhibit heightened nucleophilicity, favoring alkylation or acylation reactions in prodrug synthesis .

Biological Activity

2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride, a compound with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2O and features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring. Its unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 8 |

| P. aeruginosa | 12 | 12 |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction of paw swelling compared to the control group, indicating its anti-inflammatory efficacy.

3. Antitumor Activity

Preliminary studies suggest that 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride may possess antitumor properties. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Research Findings:

In vitro assays revealed that the compound inhibited cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 25 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions: The phenyl group interacts with hydrophobic pockets in proteins, influencing their function and activity.

These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(4-methylphenyl)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

- The synthesis typically involves reductive amination or nucleophilic substitution. For example, a primary amine intermediate (e.g., 3-(4-methylphenyl)propan-1-ol) can be treated with ammonia under reducing conditions (e.g., sodium cyanoborohydride in methanol) to form the amine, followed by HCl salt formation . Optimization includes pH control (6.5–7.5) to minimize by-products and using anhydrous solvents to prevent hydrolysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Use single-crystal X-ray diffraction (SHELX programs for refinement ), complemented by NMR (e.g., ¹H/¹³C to verify the methylphenyl group and amine proton environments) and FT-IR (to confirm hydroxyl and amine hydrochloride stretches at ~3200–2500 cm⁻¹) . Polarimetry or chiral HPLC is required to assess enantiomeric purity if stereochemistry is relevant .

Q. What are the critical stability considerations for storing this hydrochloride salt?

- The compound is hygroscopic and prone to decomposition under heat or light. Store in airtight containers with desiccants (e.g., silica gel) at –20°C. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation products, such as oxidized aldehydes or demethylated analogs .

Advanced Research Questions

Q. How can conflicting crystallographic data from different batches be resolved?

- Contradictions in unit cell parameters or space groups may arise from polymorphic variations or solvate formation. Conduct differential scanning calorimetry (DSC) to identify polymorphs and PXRD to compare diffraction patterns. Refinement using SHELXL with high-resolution data (e.g., synchrotron sources) improves accuracy .

Q. What strategies mitigate low yields in enantioselective synthesis?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps like reductive amination. Monitor enantiomeric excess (ee) via chiral GC/MS or NMR with chiral shift reagents. For example, (S)-enantiomer synthesis achieved 92% ee using a modified Corey-Bakshi-Shibata reduction .

Q. How do substituents on the phenyl ring (e.g., methyl vs. chloro) impact biological activity in preclinical assays?

- Comparative studies using analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal steric and electronic effects. For instance, methyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models, while chloro substituents increase receptor binding affinity by 30% in vitro .

Q. What experimental designs are optimal for assessing metabolic stability in hepatocyte models?

- Use pooled human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer with 10 µM compound. Sample at 0, 15, 30, and 60 min for LC-MS/MS analysis. Include positive controls (e.g., verapamil) and calculate intrinsic clearance (Clint). For this compound, hepatic extraction ratios >0.7 suggest high first-pass metabolism .

Methodological Notes

- Crystallography : SHELXD/SHELXE pipelines are robust for phase determination in twinned crystals .

- Stereochemistry : Dynamic kinetic resolution (DKR) during synthesis reduces racemization risks .

- Stability : Forced degradation studies (0.1 M HCl/NaOH, 3% H2O2) identify hydrolytic or oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.